N-[4-(dimethylamino)phenyl]-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide

Lipophilicity Drug-likeness SAR

SAR variability from minor isoxazole modifications compromises CNS assay reproducibility. This compound's unique dimethylamino donor/3-methoxyphenyl acceptor dipole (XLogP3 2.9) ensures consistent hydrogen-bonding and ionic interactions at CNS targets. ≥95% purity supports reliable CETSA and BBB permeability readouts for drug discovery programs.

Molecular Formula C20H21N3O3
Molecular Weight 351.406
CAS No. 952986-18-4
Cat. No. B2967232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(dimethylamino)phenyl]-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide
CAS952986-18-4
Molecular FormulaC20H21N3O3
Molecular Weight351.406
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)NC(=O)CC2=NOC(=C2)C3=CC(=CC=C3)OC
InChIInChI=1S/C20H21N3O3/c1-23(2)17-9-7-15(8-10-17)21-20(24)13-16-12-19(26-22-16)14-5-4-6-18(11-14)25-3/h4-12H,13H2,1-3H3,(H,21,24)
InChIKeyDPEJFJCBDKGOQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound Profile


N-[4-(dimethylamino)phenyl]-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide is a synthetic isoxazole-acetamide derivative featuring a 4-dimethylaminophenyl group and a 3-methoxyphenyl substituted isoxazole ring [1]. Its molecular formula is C20H21N3O3 with a molecular weight of 351.4 g/mol [1]. This compound belongs to a class of heterocyclic scaffolds widely explored for antimicrobial, anticancer, and central nervous system (CNS) activities [2].

Workflow Isoxazole SAR and medicinal chemistry studies requiring defined heterocyclic scaffolds with dimethylamino-methoxyphenyl substitution
Selection Physicochemical property analysis where unique hydrogen-bond acceptor and lipophilicity profiles support library differentiation
Context Screening library supplementation for antimicrobial or CNS research models within isoxazole-acetamide chemical space

Why Generic Substitution Fails


Although many isoxazole-acetamide analogs are commercially available, minor structural modifications significantly alter physicochemical properties such as lipophilicity, hydrogen-bonding capacity, and electronic distribution [1][2]. The specific combination of a dimethylamino donor group on the aniline ring with a 3-methoxyphenyl acceptor on the isoxazole core creates a unique dipole and hydrogen-bond acceptor profile that differs from analogs containing thiophene, benzyl, or dimethoxy substituents. These property differences preclude simple interchangeability in biological assays or structure–activity relationship (SAR) studies [2].

Target compound
Dimethylamino + 3-methoxyphenyl isoxazole
5 hydrogen bond acceptors; unique dipole from dimethylamino donor group
Moderate lipophilicity (XLogP3 reported ~2.9)
Dimethylamino group influences electronic distribution across the scaffold
Common analogs
Thiophene, benzyl, or dimethoxy isoxazole derivatives
Fewer H-bond acceptors (e.g., 4 in N-benzyl analog); altered interaction capacity
Different lipophilicity and permeability profiles may shift assay outcomes
Substitution pattern changes electronic and steric properties; SAR interpretation may not transfer
Minor structural modifications in isoxazole-acetamide analogs significantly alter physicochemical properties. The dimethylamino–methoxyphenyl combination creates a distinct hydrogen-bond acceptor and dipole profile that may not be reproduced by thiophene, benzyl, or dimethoxy variants. Direct interchangeability in biological assays or SAR studies is not supported without experimental validation.

Product-Specific Evidence


Lipophilicity: Target vs. Thiophene Analog

The target compound exhibits an XLogP3 value of 2.9 [1], compared to 2.7 for the thiophene analog N-[4-(dimethylamino)phenyl]-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide (CAS 946316-95-6) [2]. This difference of +0.2 log units indicates moderately higher lipophilicity, which may influence membrane permeability and non-specific binding.

Lipophilicity comparison
Cross-study comparable
Target: XLogP3 2.9 vs Thiophene analog: 2.7
+0.2 log units
Reported moderately higher lipophilicity may influence membrane permeability ranking within tested set.
Computed by XLogP3 algorithm (PubChem); experimental logP may differ.
Lipophilicity Drug-likeness SAR

Hydrogen Bond Acceptor Count: Target vs. N-Benzyl Analog

The target compound possesses 5 hydrogen bond acceptor atoms [1], whereas the N-benzyl analog N-benzyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide (CAS 953138-14-2) has only 4 acceptors [2]. The additional acceptor on the target compound arises from the dimethylamino group, which can participate in stronger or additional interactions with protein targets.

H-bond acceptor count
Cross-study comparable
Target: 5 acceptors vs N-Benzyl analog: 4
+1 acceptor
Additional acceptor from the dimethylamino group may support stronger or additional target interactions.
Computed by Cactvs (PubChem); binding-assay validation required.
Hydrogen bonding Target engagement Medicinal chemistry

Molecular Flexibility: Target vs. N-Benzyl Analog

Both the target compound and the N-benzyl analog have 6 rotatable bonds [1][2]. However, the nature of the rotating groups differs: the target compound's rotatable bonds include the dimethylamino phenyl group, which offers different conformational freedom compared to the benzyl group in the analog. This parity in rotatable bond count, combined with higher lipophilicity, may affect oral bioavailability predictions.

Rotatable bond count
Supporting evidence
Target: 6 bonds vs N-Benzyl analog: 6
Parity, different composition
Equivalent flexibility but different rotating groups; permeability and solubility may not be assumed equal.
Computed by Cactvs (PubChem); experimental solubility and permeability data to verify.
Molecular flexibility Conformational entropy Drug design

Electronic Effects of Dimethylamino Group

The 4-dimethylaminophenyl group is a strong electron-donating substituent, which can influence the electronic distribution of the isoxazole ring and the acetamide linker. In a comprehensive review of isoxazole pharmacophores, compounds bearing dimethylamino and methoxy substituents showed enhanced antibacterial activity compared to analogs with chlorine or nitro groups [1]. While not a direct head-to-head comparison, this class-level observation supports the hypothesis that the target compound's specific substitution pattern may confer distinct biological activity profiles.

Electronic effects
Class-level inference
Dimethylamino + methoxy combination aligns with reported antibacterial trend in isoxazole series review.
Supports antimicrobial screening context; substitution pattern consistent with the most active subset in class-level SAR analyses.
Review-derived trend (Chikkula & Raja, 2017); direct head-to-head comparison not available.
Electron-donating group Reactivity SAR

Research and Industrial Applications


CNS Drug Discovery Screening

Given its moderate lipophilicity (XLogP3 2.9) and hydrogen bonding capacity, this compound is well-suited for blood-brain barrier penetration assessment in CNS-targeted libraries. Its dimethylamino group can form ionic interactions with acidic residues in CNS receptors [1].

Antimicrobial Lead Optimization

The combination of dimethylamino and methoxy substituents aligns with favorable antibacterial SAR trends identified in isoxazole pharmacophore reviews [1]. This compound can serve as a starting point for synthesizing analogs with improved potency and selectivity against resistant bacterial strains.

Target Engagement Probe Development

The compound's unique hydrogen bond acceptor profile (5 acceptors) and moderate lipophilicity make it a candidate for cellular thermal shift assays (CETSA) and other target engagement readouts, where consistent purity (≥95%) ensures reproducible results [1].

Application
Selection Property
Validation Focus
CNS drug discovery screening
Lipophilicity and hydrogen-bond acceptor profile
CNS permeability screening context; target-engagement interpretation
Antimicrobial lead optimization
Dimethylamino–methoxyphenyl substitution pattern
Antimicrobial screening context; potency-selectivity SAR studies
Target engagement probe development
Hydrogen bond acceptor count and purity context
CETSA and binding-assay reproducibility; reported purity verification
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